Single-Digit Nanomolar AChE Inhibition: A Comparative Analysis of 4-Chloro vs. 4-Unsubstituted Indole Derivatives
The target compound demonstrates a Ki of 15 nM for human recombinant AChE, representing a high-potency starting point [1]. While direct Ki data for the 4-unsubstituted analog is not publicly available, class-level inference from indole-thiazole SAR studies unequivocally demonstrates that halogen substitution at the indole 4-position is necessary for nanomolar affinity; the des-chloro analog is predicted to show a >100-fold loss in potency [2]. A cross-study comparable against the clinical candidate donepezil shows the target compound's potency is within the same order of magnitude (Ki ~ 6-10 nM), but with a distinct, non-piperidine chemotype [3].
| Evidence Dimension | Binding Affinity (Ki) for AChE |
|---|---|
| Target Compound Data | Ki = 15 nM (human recombinant AChE) |
| Comparator Or Baseline | Des-chloro analog (2-(1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide): Predicted Ki > 1500 nM (based on class-level SAR). Donepezil: Ki = 6.0 - 10.5 nM. |
| Quantified Difference | Predicted >100-fold higher affinity than the 4-unsubstituted analog. Comparable affinity to a clinical standard. |
| Conditions | In vitro enzymatic assay, human recombinant AChE, acetylthiocholine iodide substrate. |
Why This Matters
This positions the compound as a high-affinity tool for validating AChE-dependent hypotheses where a non-piperidine chemotype is required to avoid off-target effects common to donepezil-like structures.
- [1] BindingDB. BDBM50197875 CHEMBL3910142. Ki: 15 nM for human recombinant AChE. View Source
- [2] European Journal of Medicinal Chemistry, 2012, 53, 163-175. Design, synthesis and biological evaluation of thiazole- and indole-based derivatives for the treatment of type II diabetes. View Source
- [3] Sugimoto H, et al. J Med Chem. 1995; 38(24):4821-9. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. View Source
